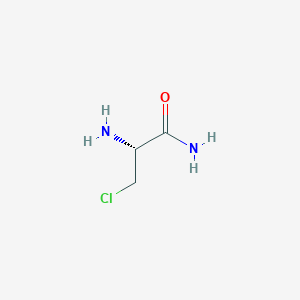

3-Chloro-L-alaninamide

Description

Structure

3D Structure

Properties

CAS No. |

820253-30-3 |

|---|---|

Molecular Formula |

C3H7ClN2O |

Molecular Weight |

122.55 g/mol |

IUPAC Name |

(2R)-2-amino-3-chloropropanamide |

InChI |

InChI=1S/C3H7ClN2O/c4-1-2(5)3(6)7/h2H,1,5H2,(H2,6,7)/t2-/m0/s1 |

InChI Key |

OAKKOPWDFHAUSX-REOHCLBHSA-N |

Isomeric SMILES |

C([C@@H](C(=O)N)N)Cl |

Canonical SMILES |

C(C(C(=O)N)N)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Chloro L Alaninamide

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the selectivity of biological catalysts with the practicality of chemical reactions, offering efficient and environmentally benign pathways to complex molecules.

While a direct one-step enzymatic conversion of serine to 3-Chloro-L-alaninamide is not prominently documented, the principles of biocatalysis are extensively applied to its core structure, 3-chloro-alanine. Enzymes have been shown to effectively transform chemically synthesized 3-chloro-alanine into other useful amino acids. nih.gov For instance, the enzyme 3-chloro-D-alanine hydrogen chloride-lyase, found in Pseudomonas putida, can catalyze the synthesis of D-cysteine from 3-chloro-D-alanine and hydrogen sulfide. nih.gov Furthermore, the hydrolysis of 3-chloro-D-alanine is catalyzed by the enzyme 3-chloro-D-alanine dehydrochlorinase. wikipedia.org These examples demonstrate that the 3-chloro-alanine scaffold is a viable substrate for enzymatic transformations. A chemoenzymatic strategy for this compound would likely involve an initial chemical synthesis of 3-chloro-L-alanine from a precursor like L-serine, followed by a highly selective enzymatic amidation step to yield the final product with excellent chiral purity.

Achieving the correct stereochemistry is critical for the biological activity of chiral molecules. In the synthesis of this compound, stereocontrol is primarily achieved by using a chirally pure starting material, such as L-serine. The subsequent chemical transformations are designed to proceed without racemization, thus preserving the L-configuration at the alpha-carbon.

Enantioselective enzymatic processes are instrumental in ensuring high chiral purity. For example, the enantioselective enzymatic cleavage of a racemic alaninamide mixture (D,L-alaninamide) can yield pure D-alanine and the corresponding L-amide, demonstrating a method for chiral resolution. google.com Applying such biocatalytic methods ensures the production of the desired L-enantiomer of this compound, which is crucial for its intended applications in biochemistry and pharmacology.

Chemical Synthesis Routes and Optimizations

Chemical synthesis provides robust and scalable methods for producing this compound and its precursors. These routes often focus on the efficient conversion of readily available amino acids.

A key transformation in the synthesis of this compound is the conversion of a hydroxyl group from a precursor like L-serine into a chloride. An efficient method for this direct halogenation involves using N-chlorosuccinimide (NCS) in the presence of a thiourea (B124793) catalyst. google.com This reaction proceeds under mild conditions (0-40°C) and directly converts the alcohol functionality into the target alkyl chloride in a single step. google.com The process is atom-economical, particularly as the succinimide (B58015) by-product can be recovered and re-chlorinated for reuse. google.com

Table 1: Reaction Conditions for Direct Halogenation of L-Serine

| Parameter | Value | Source |

| Starting Material | L-Serine | google.com |

| Reagents | N-Chlorosuccinimide (NCS), Thiourea | google.com |

| Molar Ratio (NCS:Serine) | 1-5:1 | google.com |

| Molar Ratio (Thiourea:Serine) | 0.1-2:1 | google.com |

| Solvent(s) | Dichloromethane (B109758), Dichloroethane, THF, Water, etc. | google.com |

| Temperature | 0-40 °C | google.com |

| Reaction Time | 2-5 hours | google.com |

| Achieved Yield | 77-86% | google.com |

Conversion from Related Amino Acids

The most common chemical route to the 3-chloro-alanine backbone is the conversion from L-serine. wikipedia.org One patented method involves reacting L-serine with N-chlorosuccinimide and 1,1,3,3,-tetramethylthiourea in dichloromethane to yield 3-chloro-L-alanine with a yield of 83%. google.com Another approach involves a two-step process where D-serine is first reacted with paraformaldehyde to form D-serine-N-carboxy anhydride (B1165640) (NCA). google.com This intermediate is then treated with a chlorinating agent like thionyl chloride in methanol (B129727) to produce the methyl ester of 3-chloro-alanine with yields exceeding 94%. google.com

Once the 3-chloro-L-alanine or its ester is synthesized, the final amidation step can be performed. A general method for producing L-alaninamide hydrochloride involves esterifying L-alanine with methanol and a catalyst like thionyl chloride, followed by an ammonolysis reaction with ammonia (B1221849) to form the amide. google.com This two-stage process can be adapted to convert 3-chloro-L-alanine methyl ester into the final target compound, this compound.

Table 2: Example Yields for Synthesis of 3-Chloro-alanine Methyl Ester Hydrochloride

| Starting Material | Chlorinating Agent | Reaction Time | Temperature | Purity | Yield | Source |

| D-Serine NCA | Thionyl Chloride | 1 hour | 15 °C | 99.42% | 91.93% | google.com |

| D-Serine NCA | Thionyl Chloride | 3 hours | 20 °C | 99.49% | 93.11% | google.com |

| D-Serine NCA | Thionyl Chloride | 2 hours | 25 °C | 99.53% | 94.72% | google.com |

Derivatization Strategies for Functionalization and Analysis

The reactivity of this compound allows for various derivatization strategies, which are useful for both creating new functional molecules and for analytical purposes. The compound itself can act as an affinity label for enzymes; for example, 3-chloro-L-alanine has been used to label alanine (B10760859) aminotransferase, allowing for the study of enzyme kinetics and binding. nih.gov

For analytical chemistry, particularly for separating and quantifying enantiomers, chiral derivatization is a powerful technique. mdpi.com Amino acids can be derivatized using reagents that introduce a second chiral center, creating diastereomers that can be separated using standard reverse-phase HPLC. mdpi.com A classic reagent for this purpose is Nα-(5-Fluoro-2,4-dinitrophenyl)-l-alaninamide (l-FDAA), also known as Marfey's reagent. mdpi.com More advanced versions, such as Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA), have also been developed. mdpi.com In this process, the amino group of this compound would react with l-FDLA, and the resulting diastereomeric product could be readily analyzed by LC/MS, allowing for precise determination of its enantiomeric purity. mdpi.com

Amide Bond Formation and Peptide Conjugation

The primary amine of this compound serves as a key nucleophile for the formation of new amide bonds, enabling its conjugation to peptides and other carboxylic acid-containing molecules. This process is fundamental in synthetic and medicinal chemistry. researchgate.netnih.gov The reaction involves the activation of a carboxylic acid partner, which then reacts with the N-terminal amine of this compound. researchgate.net

A variety of modern coupling reagents have been developed to facilitate this reaction under mild conditions, ensuring high yields and minimizing side reactions, particularly racemization. rsc.orgnih.gov These reagents effectively create a highly reactive intermediate from the carboxylic acid, which is then susceptible to nucleophilic attack by the amine. d-nb.info The choice of reagent and reaction conditions is critical for the successful synthesis of the desired conjugate. researchgate.net

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). researchgate.netresearchgate.net These reactions are typically performed in aprotic organic solvents like dimethylformamide (DMF) or dichloromethane (DCM) in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction. chempep.com

| Coupling Reagent Class | Examples | General Reaction Conditions | Key Advantages |

|---|---|---|---|

| Carbodiimides | EDC, DCC | Presence of an additive (e.g., HOBt), organic solvent (DCM, DMF), room temperature. | Cost-effective and widely used for routine peptide synthesis. masterorganicchemistry.com |

| Uronium/Aminium Salts | HATU, HBTU | Non-nucleophilic base (e.g., DIPEA), organic solvent (DMF), room temperature. | High coupling efficiency, fast reaction rates, and low racemization. researchgate.net |

| Phosphonium Salts | PyBOP | Non-nucleophilic base (e.g., DIPEA), organic solvent (DMF, DCM). | Effective for sterically hindered amino acids and reduces allergenicity compared to some uronium salts. chempep.com |

Chiral Derivatization for Enantiomeric Analysis (e.g., Marfey's Reagent-based methods)

Determining the enantiomeric purity of chiral compounds like this compound is crucial in many scientific fields. An indirect method for this analysis involves derivatizing the chiral analyte with a chiral derivatizing agent to form a pair of diastereomers. nih.gov These diastereomers, having different physical properties, can then be separated using standard achiral chromatography techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov

Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), is a widely used chiral derivatizing agent for the analysis of primary and secondary amines, including amino acids and their derivatives. researchgate.netnih.govnih.gov The reagent reacts with the primary amine of this compound via nucleophilic aromatic substitution under mild alkaline conditions. fishersci.com This reaction results in the formation of two diastereomeric products: L-FDAA-L-3-chloro-alaninamide and L-FDAA-D-3-chloro-alaninamide (if the D-enantiomer is present).

The resulting diastereomers exhibit different retention times on a reversed-phase HPLC column. researchgate.net Typically, the derivative formed from the L-amino acid (L-L diastereomer) elutes earlier than the derivative formed from the D-amino acid (L-D diastereomer) due to differences in their interaction with the stationary phase. fishersci.com Detection is commonly performed using UV-Vis spectroscopy, as the dinitrophenyl group provides a strong chromophore with a maximum absorbance around 340 nm. fishersci.com This method allows for the sensitive quantification of enantiomeric excess. researchgate.net

| Step | Procedure | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1. Derivatization | The amine-containing sample is mixed with Marfey's reagent in solution. | 1% FDAA in acetone, 1M sodium bicarbonate, 40°C for 1 hour. fishersci.com | To form stable diastereomeric derivatives. |

| 2. Quenching | The reaction is stopped by acidification. | 2M HCl. fishersci.com | To neutralize the base and stop the derivatization reaction. |

| 3. Separation | The mixture of diastereomers is injected into an HPLC system. | Reversed-phase C18 column with a gradient of acetonitrile (B52724) and water (often with TFA). fishersci.com | To chromatographically resolve the L-L and L-D diastereomers. |

| 4. Detection | The column eluent is monitored with a UV detector. | Wavelength set to ~340 nm. fishersci.com | To detect and quantify the separated diastereomers based on absorbance. |

Modifications for Analytical Detection Enhancement (e.g., LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique known for its high sensitivity and selectivity. amazonaws.com However, small, polar molecules like this compound can exhibit poor retention on reversed-phase columns and low ionization efficiency in the mass spectrometer's ion source, challenging their direct analysis. nih.govnih.gov Chemical derivatization can overcome these limitations by modifying the analyte to improve its analytical properties. researchgate.net

Derivatization strategies for LC-MS/MS analysis typically aim to:

Increase hydrophobicity: To improve retention on reversed-phase HPLC columns.

Enhance ionization efficiency: By introducing a readily ionizable group (e.g., a permanently charged moiety or a group with high proton affinity). ddtjournal.com

Provide specific fragmentation: To enable highly selective and sensitive detection using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes. scielo.org.zachromatographyonline.com

For this compound, the primary amine is the most common target for derivatization. Reagents that introduce a nonpolar, easily ionizable tag are ideal. For example, derivatization with dansyl chloride adds a bulky, hydrophobic group that also has a high proton affinity, improving both chromatographic retention and signal intensity in positive-ion electrospray ionization (ESI). researchgate.net Other reagents are designed to introduce a fixed positive charge, which significantly enhances detection sensitivity. nih.gov The choice of derivatizing agent depends on the specific analytical goals and the instrumentation available. nih.gov

| Derivatizing Agent | Target Functional Group | Enhancement Mechanism | Example Application |

|---|---|---|---|

| Dansyl Chloride | Primary/Secondary Amines | Increases hydrophobicity and proton affinity, improving chromatographic retention and ESI+ signal. researchgate.net | Analysis of amino acids and biogenic amines. |

| Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (FDLA) | Primary/Secondary Amines | Provides a chromophore and allows for chiral separation; compatible with MS detection. mdpi.com | Chiral amino acid analysis with higher sensitivity compared to FDAA. mdpi.com |

| Propyl Chloroformate | Amines, Carboxylic Acids | Creates a more volatile and less polar derivative suitable for GC-MS or LC-MS. scielo.org.za | Analysis of β-N-methylamino-L-alanine (BMAA) in complex matrices. scielo.org.za |

| 4-hydroxy-3-methoxycinnamaldehyde (CA) | Primary Amines | Forms a stable Schiff base, improving sensitivity and specificity for imaging mass spectrometry. nih.gov | Spatial localization of endogenous amine metabolites in tissues. nih.gov |

Biochemical Interactions and Enzymatic Specificity of 3 Chloro L Alaninamide

Mechanisms of Enzyme Inhibition by 3-Chloro-L-alaninamide and its Derivatives

3-Chloro-L-alanine is recognized as a potent inhibitor of several enzymes, primarily those that utilize L-alanine as a substrate. Its inhibitory actions can be broadly categorized into irreversible and reversible mechanisms, leading to the modulation of specific enzyme targets.

Irreversible Enzyme Inhibition Mechanisms

Irreversible inhibition involves the formation of a stable, often covalent, bond between the inhibitor and the enzyme, leading to a permanent loss of enzyme activity. libretexts.orglibretexts.org 3-Chloro-L-alanine is a classic example of a mechanism-based inhibitor, also known as a "suicide" inhibitor. In this process, the inhibitor, which mimics the natural substrate, is catalytically converted by the target enzyme into a highly reactive intermediate. This intermediate then covalently binds to a crucial residue in the enzyme's active site, leading to its inactivation. nih.gov

The inhibition of serine palmitoyltransferase (SPT) by β-chloro-L-alanine exemplifies this mechanism. The process is rapid, concentration- and time-dependent, and specifically targets the L-isomer, indicating an interaction at the active site. nih.gov L-serine, the natural substrate, can protect the enzyme from inactivation by competing for the active site. nih.gov Studies have shown that β-chloro-L-alanine generates a characteristic pyridoxal 5'-phosphate (PLP)-adduct, which results in the irreversible inactivation of SPT. nih.gov Similarly, alanine (B10760859) racemase is irreversibly inactivated by related halo-amino acids through a mechanism involving enzyme-catalyzed halide elimination to form a reactive intermediate that alkylates an active site residue. researchgate.net

Reversible Enzyme Inhibition Kinetics (Competitive, Non-Competitive, Uncompetitive, Mixed)

Reversible inhibitors bind to enzymes through non-covalent interactions and can dissociate from the enzyme, allowing it to regain activity. libretexts.orgsigmaaldrich.com The kinetics of reversible inhibition are typically classified into several types, each affecting the enzyme's kinetic parameters, the Michaelis constant (Km) and the maximum velocity (Vmax), differently.

Competitive Inhibition: The inhibitor structurally resembles the substrate and competes for the same active site. sigmaaldrich.comlibretexts.org This type of inhibition increases the apparent Km but does not affect the Vmax, as the inhibition can be overcome by increasing the substrate concentration. teachmephysiology.com

Non-Competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). libretexts.org It can bind to either the free enzyme or the enzyme-substrate complex. libretexts.orgpressbooks.pub This reduces the Vmax but does not change the Km of the substrate. teachmephysiology.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. libretexts.orgpressbooks.pub This type of inhibition leads to a decrease in both Vmax and apparent Km. libretexts.org

Mixed Inhibition: This is a combination where the inhibitor can bind to both the free enzyme and the ES complex, but with different affinities. Mixed inhibition affects both Vmax (decreases) and Km (can increase or decrease). pressbooks.pub

While 3-Chloro-L-alanine is primarily known for its irreversible inhibition, its interactions with enzymes can begin with reversible binding before the covalent modification occurs. The initial binding to the active site, for instance, is a reversible step that precedes the catalytic conversion leading to irreversible inactivation.

Interactive Table: Types of Reversible Enzyme Inhibition

| Inhibition Type | Description | Effect on Km | Effect on Vmax |

| Competitive | Inhibitor binds to the active site, competing with the substrate. | Increases | Unchanged |

| Non-Competitive | Inhibitor binds to an allosteric site, regardless of substrate binding. | Unchanged | Decreases |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. | Decreases | Decreases |

| Mixed | Inhibitor binds to an allosteric site, affecting substrate binding. | Varies (Increase or Decrease) | Decreases |

Specific Enzyme Targets and Their Modulation (e.g., Serine C-Palmitoyltransferase, Caspases)

3-Chloro-L-alanine and its derivatives target a range of enzymes, particularly those dependent on pyridoxal 5'-phosphate (PLP).

Serine C-Palmitoyltransferase (SPT): This enzyme catalyzes the first and rate-limiting step in the de novo biosynthesis of sphingolipids. researchgate.net 3-Chloro-L-alanine is a potent mechanism-based inhibitor of SPT. nih.govnih.gov Inhibition of SPT in cells leads to a rapid and complete block of long-chain base synthesis. nih.gov This specific inhibition occurs with minimal disruption to other cellular functions, such as protein synthesis or the synthesis of other lipids like cholesterol and phosphatidylcholine. nih.gov The specificity of this interaction makes β-chloro-L-alanine a valuable tool for studying the roles of sphingolipid synthesis in cellular processes. nih.govresearchgate.net

Alanine Aminotransferase (ALAT): Also known as alanine transaminase, this enzyme is a key player in amino acid metabolism. 3-Chloro-L-alanine acts as an inhibitor of ALAT. sigmaaldrich.com It has been used experimentally as an ALAT inhibitor in cell-free protein synthesis systems. The mechanism involves affinity labeling, where the inhibitor binds specifically and covalently to the enzyme's active site. nih.gov

Alanine Racemase: This bacterial enzyme is crucial for cell wall synthesis as it catalyzes the conversion between L-alanine and D-alanine. nih.gov The D-isomer, β-chloro-D-alanine, is a known inactivator of alanine racemase, which contributes to its antibacterial properties. nih.gov

Caspases: Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death). nih.govnih.gov While specific peptide sequences are known to be recognized and cleaved by caspases, and various inhibitors have been designed based on these sequences, there is no widely documented direct inhibitory action of 3-Chloro-L-alanine on caspases in the provided search results. Caspase inhibition studies typically focus on peptide-based inhibitors with specific recognition motifs. nih.gov

Interactive Table: Enzyme Targets of 3-Chloro-L-alanine

| Enzyme Target | Biological Role | Inhibition Mechanism |

| Serine C-Palmitoyltransferase (SPT) | Key enzyme in sphingolipid biosynthesis. researchgate.net | Irreversible (Mechanism-based/"Suicide"). nih.govnih.gov |

| Alanine Aminotransferase (ALAT) | Amino acid metabolism. nih.gov | Irreversible (Affinity labeling). nih.gov |

| Alanine Racemase | Bacterial cell wall synthesis. nih.gov | Irreversible (Inactivation by D-isomer). nih.gov |

Substrate Specificity and Recognition in Enzyme Systems

The ability of 3-Chloro-L-alanine to inhibit specific enzymes is rooted in its structural similarity to the natural amino acid L-alanine. This mimicry allows it to be recognized and processed by enzymes involved in alanine metabolism.

Interaction with Alanine-Metabolizing Enzymes

Enzymes that naturally bind L-alanine are potential targets for 3-Chloro-L-alanine. The presence of the chlorine atom at the beta-carbon position does not prevent the initial binding to the active site of enzymes like alanine aminotransferase and serine palmitoyltransferase (which binds L-serine, a structurally similar amino acid). nih.govnih.gov For pyridoxal 5'-phosphate dependent enzymes, substrate recognition is critical for the formation of an external aldimine intermediate, a key step in the catalytic cycle. nih.gov The α-carboxyl group of the amino acid is particularly important for this recognition by enzymes like SPT. nih.gov 3-Chloro-L-alanine successfully enters this catalytic cycle, but its subsequent processing leads to the formation of a reactive species that inactivates the enzyme, highlighting it as a treacherous substrate.

Role in Chloride-Lyase Activity and Deamination

Some microorganisms have developed mechanisms to detoxify chlorinated compounds like 3-chloro-alanine. This is achieved through enzymes that catalyze an α,β-elimination reaction, removing the chloride ion and the amino group. An enzyme named 3-chloro-D-alanine chloride-lyase (deaminating) has been identified in bacteria like Pseudomonas putida. nih.gov This enzyme catalyzes the conversion of 3-chloro-D-alanine into pyruvate, ammonia (B1221849), and a chloride ion. nih.govwikipedia.org

This enzyme belongs to the lyase family and uses pyridoxal phosphate as a cofactor. wikipedia.org In some bacteria, this chloride-lyase activity is part of a resistance mechanism against the antibacterial effects of 3-chloro-alanine. nih.govnih.gov For example, in Fusobacterium nucleatum, an L-methionine-α-deamino-γ-mercaptomethane-lyase exhibits 3-chloro-DL-alanine chloride-lyase (deaminating) activity, conferring resistance to the compound. nih.govsigmaaldrich.com The enzyme can also catalyze a β-replacement reaction, where the chlorine atom of 3-chloro-D-alanine is replaced by a hydrosulfide group to synthesize D-cysteine. nih.govnih.gov

Metabolic Integration and Pathways Involving this compound

There is currently no scientific literature available that specifically describes the involvement of this compound in microbial alanine metabolism. Research has been conducted on the related compound, 3-Chloro-L-alanine, which acts as an inhibitor of several enzymes in bacteria, including alanine racemase and various transaminases. chemsrc.com For instance, in Escherichia coli, 3-chloro-L-alanine's inhibition of transaminases leads to a requirement for isoleucine and valine for growth. chemsrc.com However, these findings are specific to the carboxylic acid form of the molecule and cannot be directly extrapolated to the amide derivative, this compound. The metabolic fate and enzymatic interactions of the amide form within microbial systems have not been documented.

Detailed biotransformation and degradation pathways for this compound have not been elucidated in published research. The biotransformation of chemical compounds typically involves Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions to increase water solubility and facilitate excretion. While studies have detailed the enzymatic degradation of the related compound 3-chloro-D-alanine by enzymes like 3-chloro-D-alanine dehydrochlorinase in bacteria such as Pseudomonas putida, which breaks it down into pyruvate, chloride, and ammonia, no analogous pathways have been reported for this compound. wikipedia.orgnih.gov The metabolic processing of the amide group in this compound would likely involve different enzymatic machinery, the specifics of which remain uninvestigated.

Interaction with Protein and Peptide Structures

Specific interactions between this compound and protein or peptide structures have not been characterized in the scientific literature. Research into the interaction of similar compounds, such as those with chloro-moieties, has shown the potential for hydrophobic contacts and the ability to influence protein-protein interactions. nih.gov For example, studies on the stabilization of the 14-3-3 protein interaction with NF-κB have explored how chloro- and methyl-moieties on an imidazole ring impact complex formation. nih.gov However, without direct experimental evidence, it is not possible to define how the specific chemical structure of this compound—with its chloro group and amide functional group—would govern its binding and influence on the structure and function of proteins and peptides.

Computational and Theoretical Investigations of 3 Chloro L Alaninamide

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. diva-portal.orgnih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-receptor interactions. diva-portal.org For 3-Chloro-L-alaninamide and its derivatives, docking studies can elucidate how it might interact with the active sites of various enzymes.

Detailed research findings from docking studies on analogous compounds reveal common interaction patterns. For instance, studies on L-alaninamide derivatives, such as safinamide, have identified key interactions within the active site of enzymes like monoamine oxidase B (MAO-B). frontiersin.org These interactions often involve a combination of hydrogen bonds, hydrophobic interactions, and specific contacts with key amino acid residues. frontiersin.orgijper.org Docking simulations for furan (B31954) derivatives have shown interactions with bacterial targets like enoyl reductase and methionine aminopeptidase, highlighting pi-pi stacking and hydrogen bonding as critical for binding. ijper.org

The primary goals of docking this compound into a protein's active site are:

To identify the binding mode: Determining the most stable conformation of the ligand within the binding pocket.

To estimate binding affinity: Calculating a docking score or an estimated binding free energy (often in kcal/mol) to rank potential binders. ichem.md

To analyze intermolecular interactions: Identifying the specific amino acid residues that form hydrogen bonds, hydrophobic contacts, or other non-covalent interactions with the ligand. ijper.orgichem.md

Table 1: Potential Protein Targets and Interaction Data from Analogous Docking Studies

| Target Protein/Enzyme | PDB ID | Interacting Residues (from analogous compounds) | Interaction Types Observed | Reference |

|---|---|---|---|---|

| Monoamine Oxidase B (MAO-B) | - | Cys172 | Hydrogen Bonding, Hydrophobic Interactions | frontiersin.org |

| Enoyl Reductase (E. coli) | 1C14 | PHE 94, TYR 146 | Pi-pi Stacking | ijper.org |

| Methionine Aminopeptidase (E. coli) | 4Z7M | HIE 79, TRP 221 | Hydrogen Bonding, Pi-pi Stacking | ijper.org |

This table is illustrative of the types of targets and interactions investigated for compounds structurally related to this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. uni-muenchen.denih.gov By calculating the electron density of a system, DFT can predict a wide range of molecular properties with high accuracy. nih.gov For this compound, DFT calculations provide fundamental insights into its intrinsic chemical nature.

A typical DFT study involves several key calculations:

Geometry Optimization: Determining the lowest energy, most stable three-dimensional structure of the molecule. nih.gov

Vibrational Frequency Analysis: Calculating the vibrational spectra (FT-IR and FT-Raman) to confirm the optimized structure is a true energy minimum and to compare with experimental data. nih.govnih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.govmultidisciplinaryjournals.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are crucial for predicting non-covalent interactions. nih.gov

Natural Bond Orbital (NBO) Analysis: This analysis investigates charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation and hydrogen bonding. nih.govnih.gov

Table 2: Key Parameters Obtained from DFT Calculations for Chloro-Substituted Aromatic Compounds

| Calculated Property | Significance | Typical Method/Basis Set | Reference |

|---|---|---|---|

| Optimized Geometry | Provides bond lengths and angles for the most stable conformation. | B3LYP/6-311++G(d,p) | nih.gov |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. | B3LYP/3-21G | multidisciplinaryjournals.com |

| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack. | DFT/B3LYP | nih.gov |

| NBO Analysis | Describes charge distribution and intramolecular charge transfer. | B3LYP/6-311G(d,p) | nih.gov |

This table summarizes common outputs from DFT studies on molecules with similar functional groups, as a direct DFT study on this compound was not identified.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. nih.govdovepress.com By solving Newton's equations of motion for a system, MD simulations provide a dynamic view of molecular behavior, offering insights that static models like docking cannot capture. nih.govresearchgate.net For this compound, MD simulations are valuable for studying its conformational flexibility and the stability of its interactions with protein targets. frontiersin.org

Key applications of MD simulations in this context include:

Conformational Analysis: this compound, like other flexible molecules, can adopt various shapes (conformations). MD simulations can explore the potential energy surface of the molecule to identify its most populated and energetically favorable conformations in different environments (e.g., in water). nih.govacs.org

Binding Stability Assessment: Following a molecular docking study, an MD simulation of the protein-ligand complex is often performed. This simulation tests the stability of the predicted binding pose. If the ligand remains stably bound in the active site throughout the simulation, it lends confidence to the docking result. frontiersin.orgmdpi.com

Analysis of Binding Dynamics: MD simulations reveal the dynamic nature of protein-ligand interactions, showing how hydrogen bonds may form and break, how water molecules mediate interactions, and how the protein and ligand structures adapt to each other over time. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.comnih.gov By developing a mathematical model, QSAR can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. nih.gov

The development of a QSAR model for derivatives of this compound would involve these steps:

Data Set Compilation: A dataset of this compound derivatives with experimentally measured biological activity (e.g., IC₅₀ values) is required. mdpi.com

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, known as molecular descriptors, are calculated. These can describe physicochemical properties (e.g., logP), electronic properties (e.g., partial charges), or 3D properties (e.g., molecular shape). mdpi.com

Model Generation: The dataset is typically split into a training set and a test set. mdpi.com Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used on the training set to build an equation correlating the descriptors with activity. mdpi.comnih.gov

Model Validation: The model's predictive power is rigorously tested using the compounds in the test set and through statistical cross-validation techniques (e.g., calculating Q²). A robust and predictive model will accurately predict the activity of the test set compounds. mdpi.comrsc.org

For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize regions where modifying the chemical structure (e.g., adding bulky, electronegative, or hydrogen-bonding groups) is likely to increase or decrease activity. rsc.org While no specific QSAR study on this compound derivatives was found, this methodology is widely applied to various classes of compounds, including peptidomimetics and heterocyclic derivatives. mdpi.comnih.govrsc.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Safinamide |

| Moclobemide |

| 3-chloro-1,2-benzisothiazole |

| 3-chloro-6-methoxypyridazine |

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for separating 3-Chloro-L-alaninamide from reaction mixtures and for quantifying its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of this compound and its derivatives. For instance, the purity of compounds like N-Acetyl-L-tyrosyl-L-valyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-alaninamide is often determined to be ≥95% or >98% by HPLC analysis. sigmaaldrich.comprobechem.com HPLC methods are validated to ensure accuracy and precision in quantifying the compound and any impurities. researchgate.net

A critical application of HPLC is the determination of enantiomeric excess (e.e.), which measures the purity of a chiral substance. masterorganicchemistry.com This is often achieved through indirect methods, where the enantiomers are derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard HPLC column. iitr.ac.in A widely used derivatizing agent is Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (L-FDAA). acs.orggreyhoundchrom.com The resulting diastereomers exhibit different retention times, allowing for their separation and quantification. acs.org For example, this method has been successfully used to separate the diastereomers of various amino acids, including alanine (B10760859). researchgate.net The development of such methods is crucial for applications where stereochemistry is critical. iitr.ac.in

| Parameter | Description | Typical Value/Method | Reference |

| Purity Assessment | Quantification of the main compound relative to impurities. | ≥95% to >98% | sigmaaldrich.comprobechem.com |

| Enantiomeric Excess | Measurement of the prevalence of one enantiomer over the other. | Determined via chiral derivatization (e.g., with Marfey's reagent) followed by HPLC. | masterorganicchemistry.comiitr.ac.inacs.org |

| Method Validation | Process to confirm that the analytical procedure is suitable for its intended purpose. | Involves assessing precision, linearity, selectivity, and sensitivity. | researchgate.net |

Thin-Layer Chromatography (TLC) for Chiral Resolution

Thin-Layer Chromatography (TLC) offers a simpler, more rapid, and less expensive method for the chiral resolution of amino acids and their derivatives. researchgate.net Similar to HPLC, an indirect approach is often used where the enantiomers are derivatized with a chiral agent like 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (a variant of Marfey's reagent) to form diastereomers. researchgate.netnih.gov These diastereomers can then be separated on reversed-phase TLC plates. researchgate.net

The separation efficiency is dependent on the mobile phase composition. For instance, different concentrations of acetonitrile (B52724) in a buffer solution have been shown to effectively separate the enantiomers of various amino acids, including alanine. researchgate.net This technique can also be used for the quantitative determination of amino acid enantiomers. researchgate.net

Mass Spectrometry Techniques for Structural Elucidation and Quantification

Mass spectrometry (MS) is a powerful analytical technique used for determining the molecular weight and elucidating the structure of compounds like this compound. currenta.de High-resolution mass spectrometry can provide the exact mass of a molecule, allowing for the determination of its elemental formula. currenta.de

Fragmentation analysis, a key feature of MS, provides valuable information about the compound's structure. currenta.de By analyzing the fragmentation patterns, researchers can piece together the molecular structure. This is particularly useful for identifying unknown compounds or confirming the structure of newly synthesized ones. d-nb.info

LC-MS/MS for Derivatized Forms

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for analyzing complex mixtures. ddtjournal.com This technique is particularly valuable for the analysis of derivatized forms of amino acids. mdpi.com Chemical derivatization can improve both the chromatographic separation and the ionization efficiency of the analytes. ddtjournal.com

For amino acid analysis, derivatization with reagents like Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA), a derivative of Marfey's reagent, has been shown to provide robust signals in LC/MS analysis. mdpi.com The derivatized amino acids can then be separated by LC and detected by MS/MS, allowing for the simultaneous quantification of multiple l- and d-amino acids in biological samples. mdpi.com This approach offers higher selectivity compared to UV or fluorescence detection methods. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural assignment of this compound and its derivatives. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. core.ac.uk

X-ray Crystallography for Solid-State Structure Determination (if applicable for derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique is particularly valuable for complex molecules and can provide detailed information on bond lengths, bond angles, and stereochemistry. researchgate.net

While a crystal structure for this compound itself was not found in the search results, this technique has been applied to derivatives. For instance, the crystal structure of a complex containing a derivative, N-acetyl-L-tyrosyl-L-valyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxo-propyl]-L-alaninamide, has been determined. bertin-bioreagent.com Such studies are crucial for understanding the molecule's conformation and intermolecular interactions in the solid state, which can be important for its biological activity or material properties. acs.org

Applications in Chemical Biology and Drug Discovery Research

Utilization as a Biochemical Probe for Enzyme Function

3-Chloro-L-alaninamide and its parent compound, 3-chloro-L-alanine, are effective biochemical probes for investigating enzyme function, primarily through covalent modification of enzyme active sites. libretexts.orgyoutube.com The carbon-chlorine bond in the side chain is susceptible to nucleophilic attack by amino acid residues commonly found in enzyme active sites, such as cysteine or histidine. This reactivity allows the compound to act as an irreversible inhibitor, forming a stable covalent bond that permanently inactivates the enzyme. libretexts.org

This mechanism of action is exemplified by the known inhibition of certain bacterial enzymes by related compounds. For instance, both the D- and L-isomers of β-chloroalanine have been shown to irreversibly inactivate alanine (B10760859) racemase and D-glutamate-D-alanine transaminase in bacteria like E. coli and B. subtilis. nih.gov The chloro-alanine derivative acts as a substrate analog, binding to the active site where it is processed into a reactive species that then covalently modifies the enzyme, a process characteristic of mechanism-based inactivators or "suicide inhibitors". youtube.comuobasrah.edu.iq

The utility of a chloro-amide functional group in targeting active site cysteines is also well-documented. Chloroacetamide-containing herbicides, for example, function by covalently binding to the active site cysteine of specific plant enzymes, leading to irreversible inactivation. nih.gov By analogy, this compound can be employed as an affinity label to identify and study enzymes with nucleophilic residues in their active sites, helping to elucidate their catalytic mechanisms and biological roles. uobasrah.edu.iq

Table 1: Examples of Enzyme Inhibition by Related Chloro-Compounds This table is illustrative of the mechanism by which this compound can function as a biochemical probe, based on the activity of analogous compounds.

| Inhibitor | Target Enzyme | Mechanism of Inhibition | Reference |

| β-Chloro-D-alanine | Alanine Racemase | Irreversible inactivation | nih.gov |

| Metazachlor (a chloroacetamide) | Chalcone Synthase (CHS) | Covalent binding to active site cysteine | nih.gov |

Role as a Key Intermediate in Bioactive Molecule Synthesis

The bifunctional nature of this compound, possessing a reactive chloro group, a primary amide, and a chiral center, makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.

This compound can be incorporated into peptide chains to create novel peptidomimetics with unique structural and functional properties. Using standard solid-phase peptide synthesis (SPPS) methodologies, an N-terminally protected version of this compound can be coupled to a growing peptide chain. brieflands.comnih.govpeptide.com The synthesis of protected derivatives of the parent amino acid, such as Boc-β-chloro-L-alanine, has been documented for their use as building blocks in the synthesis of phosphonopeptides, demonstrating the feasibility of this approach. researchgate.net

The incorporation of this non-canonical amino acid amide can introduce a reactive handle into the peptide, allowing for subsequent site-specific modifications. Furthermore, the presence of the chloro-substituent can alter the peptide's conformation and stability, potentially enhancing its biological activity or resistance to enzymatic degradation. The process follows the standard iterative cycles of deprotection and coupling that define SPPS. uci.eduscispace.com

Table 2: General Steps for Incorporating this compound into a Peptide via SPPS

| Step | Description | Purpose |

| 1. Resin Preparation | The initial C-terminal amino acid is covalently linked to a solid support (resin). | To provide an anchor for the stepwise synthesis. |

| 2. Deprotection | The Nα-protecting group (e.g., Fmoc or Boc) of the resin-bound amino acid is removed. | To expose the free amine for the next coupling reaction. |

| 3. Coupling | An Nα-protected 3-Chloro-L-alanine derivative is activated and coupled to the exposed amine on the resin. | To form a new peptide bond and extend the peptide chain. |

| 4. Capping (Optional) | Any unreacted amines on the resin are acetylated. | To prevent the formation of deletion sequences. |

| 5. Iteration | Steps 2 and 3 are repeated with subsequent amino acids to assemble the desired peptide sequence. | To build the full-length peptide. |

| 6. Cleavage | The completed peptide is cleaved from the solid support, and side-chain protecting groups are removed. | To release the final peptide product. |

The reactive chloro-alanine moiety within this compound can serve as a precursor for the synthesis of heterocyclic compounds. One plausible transformation is the intramolecular cyclization to form an aziridine ring, a valuable motif in medicinal chemistry. beilstein-journals.org Under basic conditions, the nitrogen of the primary amide can act as a nucleophile, attacking the adjacent carbon bearing the chlorine atom and displacing the chloride ion to form a three-membered aziridine-2-carboxamide ring.

Aziridines are important synthetic intermediates and are found in the structure of numerous biologically active compounds, including anticancer agents. beilstein-journals.org The ability to generate these strained ring systems from a readily available amino acid derivative provides a convenient entry into a diverse range of complex nitrogen-containing molecules. organic-chemistry.orgorganic-chemistry.org This synthetic utility expands the role of this compound beyond peptide chemistry into the broader field of small molecule synthesis. beilstein-journals.org

Design and Synthesis of Novel Enzyme Inhibitors and Biological Modulators

The inherent electrophilicity of this compound makes it an attractive starting point or scaffold for the rational design of targeted covalent inhibitors. nih.govrsc.org Covalent inhibitors can offer advantages over non-covalent counterparts, including increased potency, longer duration of action, and the ability to overcome drug resistance. nih.gov

A recent study highlights the utility of the alaninamide moiety in the design of novel covalent inhibitors targeting PI3Kδ, a key enzyme in hematologic tumors. nih.gov While this specific work utilized a phenolic ester as the reactive "warhead," it validates the alaninamide scaffold as a suitable platform for delivering a reactive group to a specific amino acid residue—in this case, lysine—within an enzyme's active site. nih.gov

Structure-based drug design leverages the three-dimensional structure of a biological target, often obtained through X-ray crystallography, to design high-affinity ligands. purdue.edunih.gov In the context of this compound, a structure-based approach would involve docking the molecule into the active site of a target enzyme. Computational modeling can predict how the alaninamide scaffold interacts with the protein and how the chloromethyl group is oriented relative to nearby nucleophilic residues. nih.gov

This structural insight allows medicinal chemists to modify the core this compound structure to optimize binding affinity and position the electrophilic chloro group for efficient covalent bond formation with a specific, targeted residue. rsc.org This iterative process of design, synthesis, and biological evaluation, guided by structural data, is a powerful strategy for developing potent and selective covalent inhibitors. purdue.edu

Rational drug design relies on a mechanistic understanding of the target enzyme to create inhibitors with a specific mode of action. researchgate.net this compound is an ideal candidate for the rational design of irreversible inhibitors due to its clear mechanism of action: alkylation of a nucleophilic residue. uobasrah.edu.iqnih.gov

The design process involves identifying a suitable nucleophile in the target enzyme's active site and then designing a scaffold that can deliver the reactive chloroethylamide group into close proximity. The alaninamide portion can serve as a recognition element, mimicking a natural substrate, while the chloro group acts as the warhead. The discovery of covalent PI3Kδ inhibitors bearing an alaninamide moiety is a prime example of this strategy, where a lysine residue (K779) was specifically targeted for covalent modification. nih.gov This approach, which combines a recognition scaffold with a tempered electrophile, is a cornerstone of modern covalent drug discovery. rsc.orgnih.gov

Based on a comprehensive review of scientific literature, there is a notable lack of specific research data available for the chemical compound "this compound." The vast majority of existing studies and available information focus on the closely related compound, 3-Chloro-L-alanine and its various salts.

Due to the strict requirement to focus solely on "this compound," it is not possible to generate a detailed article on its applications in chemical biology and its contributions to understanding fundamental biochemical processes as requested. The distinction between an alaninamide (containing an amide functional group) and alanine (containing a carboxylic acid functional group) is significant in terms of chemical properties and biological activity, and information about one cannot be substituted for the other.

Should you be interested in an article on the well-documented compound 3-Chloro-L-alanine , which has a significant body of research concerning its role as an enzyme inhibitor and its use in studying biochemical pathways, please advise.

Future Directions and Emerging Research Avenues

Exploration of New Biocatalytic Synthesis Routes

The synthesis of chiral compounds like 3-Chloro-L-alaninamide is a critical area of research. While chemical synthesis routes for 3-chloro-L-alanine exist, often using serine as a starting material, future efforts are likely to focus on more sustainable and selective biocatalytic methods. wikipedia.orggoogle.com Enzymes offer the ability to perform reactions under mild conditions with high stereoselectivity.

Currently, much of the enzymatic research involving 3-chloro-alanine focuses on its transformation into other useful amino acids, such as D-cysteine, using enzymes like 3-chloro-D-alanine hydrogen chloride-lyase. nih.govnih.govwikipedia.org However, the direct biocatalytic synthesis of the amide from the parent amino acid is an underexplored and promising field. The focus of future research will likely be the application of specific enzyme classes that catalyze amide bond formation. Recent advancements in enzyme discovery have identified powerful ATP-dependent ligases that could be harnessed for this purpose. manchester.ac.ukresearchgate.net L-amino acid ligases (Lals), for instance, catalyze dipeptide synthesis from unprotected L-amino acids and could be engineered to accept 3-Chloro-L-alanine as a substrate and ammonia (B1221849) as the nucleophile. researchgate.net

| Enzyme Class | Reaction Mechanism | Potential Advantages | Research Objective |

|---|---|---|---|

| L-amino acid Ligases (Lals) | Catalyzes amide bond formation between unprotected L-amino acids via ATP hydrolysis. researchgate.net | High stereospecificity; operates in aqueous media. | Screening or engineering Lals to accept 3-Chloro-L-alanine as a substrate for direct amidation. |

| Amide Bond Synthetases (ABS) | ATP-dependent enzymes that form amides via an adenylate intermediate. researchgate.net | Broad substrate specificity has been observed in some cases. | Exploring the substrate flexibility of known ABS enzymes for the synthesis of this compound. |

| Proteases (in reverse) | Under specific conditions (e.g., low water, organic co-solvents), the hydrolytic action of proteases can be reversed to form peptide/amide bonds. | Well-characterized enzymes with established industrial uses. | Optimizing reaction conditions to favor the reverse (synthesis) reaction over hydrolysis for this specific substrate. |

Advanced Computational Modeling for Mechanism Prediction

Understanding how this compound interacts with biological targets at a molecular level is crucial for its development as a research tool or therapeutic agent. Advanced computational modeling techniques, such as molecular dynamics (MD) simulations and molecular docking, are indispensable for this purpose. nih.gov These methods can predict binding affinities, elucidate mechanisms of action, and guide the rational design of more potent derivatives.

Research has successfully used MD simulations to model how other halogenated compounds form stable "halogen bonds" with enzyme active sites. nih.govresearchgate.net These simulations can precisely calculate the distances and angles of interaction between the chlorine atom and amino acid residues, such as a carbonyl oxygen, within the protein. nih.govresearchgate.net Similar in silico studies can be applied to this compound to predict its binding mode. A key research question would be to determine how the amide group, compared to the carboxylic acid of 3-chloro-L-alanine, alters the binding orientation, stability, and interaction network within a target enzyme's active site. Such computational studies can pave the way for designing new allosteric interfacial inhibitory compounds. nih.gov

| Simulation Stage | Key Parameter/Action | Purpose |

|---|---|---|

| System Preparation | Solvation in a water box (e.g., TIP3P water model) with counterions to neutralize the system. labxing.com | To mimic physiological conditions. |

| Energy Minimization | Minimization of the entire system's energy to remove steric clashes or unfavorable geometries. labxing.com | To achieve a stable starting conformation. |

| Equilibration | Gradual heating to a target temperature (e.g., 300K) and pressure (e.g., 1 atm) under an NVT and then NPT ensemble. labxing.comresearchgate.net | To allow the system to reach thermal and pressure equilibrium before data collection. |

| Production Run | Perform a long-duration simulation (e.g., 10-100 nanoseconds) to collect trajectory data. researchgate.net | To observe the dynamic behavior and interactions of the ligand-protein complex over time. |

| Analysis | Calculation of Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), interaction energies, and specific bond distances/angles (e.g., halogen bonds). nih.govresearchgate.net | To quantify the stability of the complex and identify key binding interactions. |

Development of Next-Generation Enzyme Inhibitors

The parent compound, β-Chloro-L-alanine, is a known inhibitor of several enzymes, including alanine (B10760859) aminotransferase and alanine racemase. nih.govsigmaaldrich.com This inhibitory action makes its derivatives, including this compound, attractive candidates for development as next-generation enzyme inhibitors. The amide can serve as a "scaffold" or starting point for chemical modifications aimed at enhancing potency, selectivity, and pharmacokinetic properties.

The chloroacetyl group is a recognized reactive moiety used in designing covalent inhibitors. nih.govresearchgate.net For this compound, the primary amine and the amide group provide two distinct points for chemical diversification. Researchers can synthesize a library of derivatives by adding different functional groups to these positions. These new compounds can then be screened against a panel of enzymes to identify leads with improved inhibitory profiles. The ultimate goal is to develop highly selective inhibitors that can be used to probe enzyme function or as potential therapeutic agents.

| Enzyme Target | Biological Function | Inhibition Rationale | Potential Modification on Amide Scaffold |

|---|---|---|---|

| Alanine Racemase | Bacterial enzyme essential for peptidoglycan synthesis. | Inhibition leads to antibacterial effects. | Modify the amide to improve penetration of the bacterial cell wall. |

| Alanine Aminotransferase (ALAT) | Catalyzes the transfer of an amino group, central to amino acid metabolism. nih.gov | Potential applications in metabolic disorders or as an anti-proliferative agent. sigmaaldrich.com | Add moieties to increase selectivity for pathogenic (e.g., cancer cell) isoforms over host enzymes. |

| Serine Palmitoyltransferase | Key enzyme in sphingolipid biosynthesis. sigmaaldrich.com | Modulation of sphingolipid pathways involved in various diseases. | Design derivatives with improved cell permeability and target engagement. |

| Threonine Deaminase | Involved in the biosynthesis of isoleucine. | Potential as an antimicrobial or herbicide. | Develop analogs that are selective for microbial or plant enzymes. |

Role in Systems Biology and Metabolomics Studies

Systems biology aims to understand the complex interactions within biological systems. embopress.org Chemical probes—small molecules that modulate the function of a specific protein—are powerful tools in this field. nih.gov By selectively inhibiting an enzyme, a chemical probe can create a specific perturbation in the system, and the resulting changes can be monitored using high-throughput "omic" technologies like metabolomics. nih.gov

This compound, if developed into a potent and selective inhibitor, could serve as an excellent chemical probe. For example, inhibiting alanine racemase in a bacterial culture and subsequently analyzing the cellular metabolites using LC-MS or GC-MS would provide a detailed snapshot of the metabolic consequences of that inhibition. mdc-berlin.desemanticscholar.org This approach can help elucidate the function of previously uncharacterized enzymes, map metabolic pathways, and identify nodes of vulnerability in pathogens or diseased cells. Such studies, which bridge chemical biology with systems-level analysis, are critical for building predictive models of cellular behavior and for identifying novel drug targets. embopress.orgnih.gov

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-L-alaninamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution, oxidation, or reduction reactions. For example:

- Nucleophilic Substitution : Reacting β-chloro-L-alanine derivatives with ammonia or amines in aqueous/alcoholic solvents (e.g., NaOH/EtOH) at 50–70°C yields amide products. Monitoring pH (7–9) is critical to avoid hydrolysis .

- Oxidation/Reduction : Using KMnO₄/H₂O₂ under acidic conditions can generate β-oxo intermediates, while NaBH₄/LiAlH₄ in anhydrous solvents reduces these to β-amino alcohols.

- Key Considerations : Reaction time, solvent polarity, and temperature significantly impact byproduct formation. HPLC or NMR (e.g., monitoring δ 3.5–4.0 ppm for Cl-CH₂ groups) should be used to assess purity .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- Methodological Answer :

- Structural Confirmation : Use H/C NMR to identify stereochemical integrity (e.g., (2R)-configuration) and chlorine substitution patterns. ESI-MS can confirm molecular ions ([M+H]⁺ at m/z ~153).

- Purity Analysis : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with UV detection at 210 nm resolves impurities like β-hydroxy byproducts.

- Quantitative Assays : Ion chromatography (for Cl⁻ content) or enzymatic assays (e.g., coupling to alanine aminotransferase) validate functional activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme inhibition data for this compound?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., alanine aminotransferase inhibition) may arise from:

- Assay Conditions : Variations in pH (optimal activity at pH 7.4 vs. 8.0), substrate concentrations, or pre-incubation times. Standardize protocols using stopped-flow kinetics to measure real-time inhibition.

- Enzyme Isoforms : Test against purified isoforms (e.g., mitochondrial vs. cytosolic) via SDS-PAGE/Western blot.

- Data Normalization : Use internal controls (e.g., pyridoxal phosphate cofactor stability assays) to account for batch-to-batch enzyme variability .

Q. What experimental designs are recommended to study the stereospecificity of this compound in enzyme binding?

- Methodological Answer :

- Crystallography : Co-crystallize the compound with target enzymes (e.g., alanine racemase) and perform X-ray diffraction (1.5–2.0 Å resolution) to map chiral interactions.

- Kinetic Isotope Effects (KIEs) : Compare for H vs. H substrates to probe transition-state stabilization.

- Molecular Dynamics (MD) : Simulate binding free energies (AMBER/CHARMM force fields) for L- vs. D-enantiomers. Validate with circular dichroism (CD) spectra .

Q. How can computational models predict the metabolic stability of this compound, and what experimental validation is required?

- Methodological Answer :

- In Silico Tools : Use ADMET predictors (e.g., SwissADME) to estimate hepatic clearance or CYP450 interactions. Focus on descriptors like LogP (experimentally ~0.5) and topological polar surface area (TPSA ~70 Ų).

- In Vitro Validation : Incubate with liver microsomes (human/rat) and quantify parent compound decay via LC-MS/MS. Compare with control probes (e.g., verapamil for CYP3A4).

- In Vivo Correlation : Administer radiolabeled C-3-Chloro-L-alaninamide to model organisms and track urinary/fecal metabolites .

Data Analysis and Reproducibility

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress (e.g., disappearance of Cl⁻ peaks at 600–700 cm⁻¹).

- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize factors like stoichiometry (1:1.2 molar ratio of amine:chloro precursor) and agitation rate.

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) to identify critical quality attributes (CQAs) like hygroscopicity .

Ethical and Reporting Standards

Q. How should researchers document the use of this compound in compliance with FAIR data principles?

- Methodological Answer :

- Metadata Annotation : Deposit raw NMR/HPLC files in repositories (e.g., Zenodo) with DOI-linked metadata. Include experimental parameters (e.g., HPLC gradient table, NMR pulse sequences).

- MIAME Compliance : For enzymology data, adhere to Minimum Information About a Molecular Interaction Experiment (MIAMI) guidelines, detailing buffer compositions and instrument calibrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.